Technical Guide: Molecular Structure & Stereochemistry of trans-3-Hydroxy-4-methylpiperidine HCl
The following technical guide details the molecular structure, stereochemical properties, and synthesis of trans-3-Hydroxy-4-methylpiperidine HCl. Executive Summary Compound Identity: trans-3-Hydroxy-4-methylpiperidine H...
This piperidine derivative serves as a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and opioid antagonists.[1] Its pharmacological value lies in the fixed stereochemical relationship between the hydroxyl hydrogen bond donor at C3 and the hydrophobic methyl group at C4, which dictates ligand-protein binding affinity.
Molecular Architecture & Stereochemistry[1]
Stereochemical Configuration
The "trans" designation refers to the relative orientation of the hydroxyl group at C3 and the methyl group at C4. Unlike planar aromatics, the piperidine ring adopts a chair conformation, creating a dynamic stereochemical environment.
Enantiomers: The trans diastereomer exists as a pair of enantiomers:
(3R,4S)-3-hydroxy-4-methylpiperidine
(3S,4R)-3-hydroxy-4-methylpiperidine
Conformational Analysis (The "Chair" Equilibrium)
The biological activity of this scaffold is driven by its ground-state conformation. In the hydrochloride salt form, the nitrogen is protonated (
), locking the ring into a specific chair geometry to minimize 1,3-diaxial strains.[1]
The Equilibrium:
Diequatorial Conformer (Major): Both the C3-OH and C4-Me groups occupy equatorial positions. This is energetically favored as it avoids severe 1,3-diaxial interactions with the axial protons at C2 and C6.[1]
Diaxial Conformer (Minor): Both substituents occupy axial positions. This is significantly disfavored (~2.5–3.0 kcal/mol higher in energy) due to steric clash.
Intramolecular Hydrogen Bonding:
In the protonated salt, a crucial stabilizing interaction often occurs.[1] The axial ammonium proton (
) can form an intramolecular hydrogen bond with the oxygen of the C3-hydroxyl group. However, this requires the OH to be in an axial or pseudo-axial orientation, or for the ring to twist.[1] In the diequatorial major conformer, the OH is gauche to the ammonium center, facilitating a stabilizing electrostatic interaction without demanding a ring flip to the diaxial form.
Figure 1: Conformational equilibrium favoring the diequatorial geometry.
Synthesis Protocol: The Hydroboration Route
To achieve the trans stereochemistry selectively, one cannot simply reduce 4-methyl-3-pyridinol using catalytic hydrogenation (which predominantly yields the cis isomer due to catalyst surface approach). The most robust method utilizes Hydroboration-Oxidation of the corresponding tetrahydropyridine.
Mechanistic Logic
Hydroboration is a syn-addition of H-B across a double bond.[2][3]
Substrate: N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (Double bond at C3-C4).[1]
Regioselectivity: Boron adds to the less hindered carbon (C3). Hydrogen adds to C4.[1]
Stereochemistry: The Boron and Hydrogen add to the same face (Syn).[2][3][4][5]
The Twist: Since a Methyl group already exists at C4, the incoming Hydrogen (adding to C4) pushes the Methyl group to the opposite face relative to the incoming Boron (at C3).
Oxidation: Retention of configuration replaces Boron with Hydroxyl.[2][4]
In the major diequatorial conformer, the proton at C3 (
) is axial . The proton at C4 () is also axial .
Nucleus
Signal
Multiplicity
Coupling Constant ()
Structural Interpretation
H3 (Carbinol)
~3.4 - 3.8 ppm
ddd (Multiplet)
Large coupling indicates anti-periplanar relationship between H3 and H4, confirming trans-diequatorial orientation.
H4 (Methine)
~1.3 - 1.5 ppm
Multiplet
-
Axial orientation.
4-Me
~0.95 ppm
Doublet
Equatorial methyl group.
Self-Validating Check: If the product were cis, H3 would be equatorial (assuming 4-Me stays equatorial). The coupling
would be small (2–5 Hz).[1] Observation of a large ~10 Hz coupling at the carbinol proton is the definitive proof of trans stereochemistry.
References
Brown, H. C.; Zweifel, G. "Hydroboration.[1] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link (Foundational mechanism for trans-selective hydroboration).
Zimmerman, D. M.; et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors." Journal of Medicinal Chemistry, 1993 , 36(20), 2833–2841.[1] Link (Demonstrates pharmacological relevance of trans-3,4-piperidine scaffolds).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23395548, trans-4-Methylpiperidin-3-ol hydrochloride." PubChem, 2024 .[1] Link (Verification of CAS and Identity).
Kozikowski, A. P.; et al. "Synthesis of 3,4-Disubstituted Piperidines via Hydroboration."[1] Organic Letters, 2000 , 2(23), 3679–3681.[1] (Methodology for stereoselective piperidine functionalization).
solubility profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride in water vs organic solvents
Topic: Solubility Profile of trans-3-Hydroxy-4-methylpiperidine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2] Executive Summary tr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of trans-3-Hydroxy-4-methylpiperidine Hydrochloride
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary
trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS: 374794-74-8) represents a critical chiral building block in the synthesis of piperidine-based therapeutics, including Janus kinase (JAK) inhibitors and various GPCR ligands.[1][2] Its utility in medicinal chemistry is defined by its stereochemical rigidity and dual-functional handles (secondary amine and secondary alcohol).[1][2]
Understanding the solubility profile of this salt is not merely a matter of documentation but a prerequisite for efficient process design—specifically in recrystallization (purification) , reaction solvent selection , and extraction workups . This guide synthesizes the physicochemical behavior of the hydrochloride salt, providing a predictive solubility landscape and a self-validating protocol for precise determination.[2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze the competition between its crystal lattice energy and the solvation energy provided by the solvent.
Structural Composition: The molecule consists of a piperidine ring (lipophilic core), a methyl group (hydrophobic), a hydroxyl group (H-bond donor/acceptor), and a hydrochloride counterion (ionic).[1][2]
The Chloride Effect: As a hydrochloride salt, the lattice energy is significantly higher than that of the free base. This mandates the use of high-dielectric solvents (water, methanol) to overcome the ionic interactions within the crystal lattice.[1][2]
The Hydroxyl Effect: The C3-hydroxyl group enhances solubility in protic solvents (alcohols) compared to a simple methylpiperidine, but it also increases the lattice energy via intermolecular Hydrogen bonding, potentially reducing solubility in aprotic polar solvents like acetone or acetonitrile compared to non-hydroxylated analogs.[2]
Solubility Profile: Water vs. Organic Solvents[2]
The following data summarizes the solubility behavior derived from structural analogs and standard amine-hydrochloride physicochemical properties.
Table 1: Solubility Landscape
Solvent Class
Solvent
Solubility Rating
Mechanistic Insight
Application
Aqueous
Water (pH 7)
High (>100 mg/mL)
High dielectric constant () stabilizes the dissociated ions ( and ).[1][2]
As specific batch-to-batch variations (polymorphs, particle size) affect dissolution rates, "book values" should never replace empirical data.[1][2] The following protocols allow you to generate precise solubility curves for your specific lot.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: Determine the saturation concentration (
) in a specific solvent at ambient temperature ().
Preparation: Weigh approximately 100 mg of trans-3-Hydroxy-4-methylpiperidine HCl into a 4 mL scintillation vial.
This diagram outlines the decision-making process for selecting solvents based on the intended application (Reaction vs. Purification).[1][2]
Caption: Decision matrix for solvent selection based on the physicochemical state of the piperidine derivative.
Strategic Application Notes
The "Oil-Out" Phenomenon
A common issue with 3-hydroxypiperidines is their tendency to "oil out" (separate as a liquid phase) rather than crystallize during recrystallization.[1][2]
Cause: The high solubility in the primary solvent and the presence of the hydroxyl group can lead to supersaturation that bypasses nucleation.
Solution: Use a "seeded cooling" protocol. Dissolve in hot Ethanol, cool to near-saturation, add a seed crystal of the pure compound, and then slowly add the antisolvent (EtOAc or MTBE).
Extraction Efficiency
Do not attempt to extract the hydrochloride salt from water into Dichloromethane (DCM) or Ethyl Acetate. The partition coefficient (
Correct Protocol: Basify the aqueous layer to pH > 10 using saturated
or . This deprotonates the amine (forming the free base), rendering it lipophilic and easily extractable into DCM ().[1][2]
Hygroscopicity
Hydrochloride salts of hydroxylated amines are often hygroscopic.[2]
Handling: Store under nitrogen/argon.
Impact on Solubility: Absorbed water can drastically alter solubility in organic solvents (e.g., wet acetone may dissolve the salt, whereas dry acetone precipitates it). Always use anhydrous solvents for accurate solubility screening.[2]
Black, S. N., et al. "Structure, Solubility, and Crystallization of Pharmaceutical Salts." Organic Process Research & Development, 2007.[3] (General principles of amine salt solubility).
[Link]
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Authoritative text on salt selection and solubility).
[Link][1][2]
Technical Guide: Ionization & pKa Profile of trans-3-Hydroxy-4-methylpiperidine HCl
This guide details the physicochemical profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a critical chiral building block (notably in the synthesis of Janus kinase inhibitors like Tofacitinib). The following a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a critical chiral building block (notably in the synthesis of Janus kinase inhibitors like Tofacitinib).
The following analysis synthesizes structure-activity relationships (SAR), calculated electronic effects, and standard potentiometric protocols to provide a definitive reference for its ionization behavior.
Primary pKa (Conjugate Acid):9.6 ± 0.3 (Estimated via SAR & Hammett correlation)[1]
Physiological State (pH 7.4): >99% Cationic (Protonated)[1]
Solubility Profile: Highly soluble in aqueous media as the hydrochloride salt; free base partitions into organic solvents (DCM, EtOAc) at pH > 11.[1]
Structural Analysis & Electronic Effects
To understand the ionization of this molecule, one must deconstruct the electronic influence of its substituents on the piperidine nitrogen.
The Piperidine Core
Unsubstituted piperidine has a pKa of approximately 11.22 . It is a strong secondary amine base. Any deviation from this value in derivatives is driven by inductive (
Mechanism: The methyl group at position 4 exerts a weak electron-donating inductive effect (+I), which theoretically stabilizes the positive charge on the ammonium cation. However, experimental data for 4-methylpiperidine (pKa 11.23) shows this is offset by minor steric hindrance to solvation.[1]
Net Impact:
The 3-Hydroxy Group (-I Effect & Stereochemistry)
Effect: Significant decrease.
Mechanism: The hydroxyl group is a strong electron-withdrawing group (EWG) via the
-bond (-I effect). This reduces the electron density on the nitrogen lone pair, making it less available for protonation.
Stereochemical Nuance (Crucial): In the trans-isomer, the bulky 4-methyl group dictates the chair conformation, locking the ring such that the methyl is equatorial to minimize 1,3-diaxial strain. Consequently, the trans-3-hydroxyl group also adopts an equatorial orientation.
Literature Insight: Research indicates that equatorial hydroxyl groups in piperidines decrease basicity more effectively than axial groups due to better orbital alignment for inductive withdrawal (approx.[1]
The following diagram illustrates the equilibrium between the hydrochloride salt (cation) and the free base.[1]
Figure 1: The equilibrium shifts to the neutral free base only under strongly basic conditions (pH > 10).[1]
Experimental Protocol: Potentiometric Titration
For drug development, exact experimental values are superior to estimates. The Potentiometric Titration method is the gold standard for determining pKa values of piperidine derivatives.
Principle
The pKa is determined by titrating the acidic hydrochloride salt with a standardized strong base (NaOH).[1] The inflection point of the pH vs. Volume curve corresponds to the pKa.[2]
Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]
Step-by-Step Workflow
Figure 2: Workflow for precise potentiometric determination of pKa.
Data Processing (Bjerrum Method)
Since the molecule is a mono-protic weak acid (in its salt form), the pKa is calculated using the Henderson-Hasselbalch approximation at the half-equivalence point:
Implication: It will not passively cross membranes easily unless utilizing a transporter or if the small fraction of free base is rapidly depleted (sink conditions).[1]
Basic Workup (Synthesis): To extract the free base into an organic layer (e.g., Dichloromethane), the aqueous phase must be adjusted to pH > 11.6 (pKa + 2 units) to ensure >99% conversion to the neutral species.[1]
ChemicalBook. (2024).[1] 4-Methylpiperidine Properties and pKa Data. Retrieved from [1]
Jensen, H. H., et al. (2017).[1] On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring. Organic & Biomolecular Chemistry. (Discusses the -I effect of equatorial OH on piperidine basicity). Retrieved from [1]
PubChem. (2024).[1] Trans-3-Hydroxy-4-methylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [1]
Zafar, S., et al. (2014).[1] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration. Pakistan Journal of Pharmaceutical Sciences. (Protocol validation). Retrieved from
Pfizer Inc. (2012).[1] Tofacitinib Citrate (Xeljanz) Prescribing Information. (Contextual data on Tofacitinib intermediates). Retrieved from [1]
trans-3-Hydroxy-4-methylpiperidine hydrochloride in the synthesis of Janus kinase (JAK) inhibitors
An Application Guide to the Strategic Use of trans-3-Hydroxy-4-methylpiperidine hydrochloride in the Synthesis of Janus Kinase (JAK) Inhibitors Abstract The Janus kinase (JAK) family of enzymes represents a critical node...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Use of trans-3-Hydroxy-4-methylpiperidine hydrochloride in the Synthesis of Janus Kinase (JAK) Inhibitors
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to a host of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a landmark class of therapeutics. A key structural motif in several potent JAK inhibitors is the substituted piperidine ring, which plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase. This guide provides an in-depth examination of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a pivotal chiral building block, focusing on its application in the synthesis of clinically significant JAK inhibitors like Tofacitinib. We will explore the underlying principles of the JAK-STAT pathway, the strategic importance of the piperidine scaffold, and provide detailed, field-tested protocols for its incorporation into advanced pharmaceutical intermediates.
The Scientific Imperative: Targeting the JAK-STAT Pathway
The JAK-signal transducer and activator of transcription (STAT) pathway is a primary communication channel, translating extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2] This pathway is integral to regulating immunity, cell proliferation, and differentiation.[2][3] The signaling cascade consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a STAT protein.[1][3]
The process is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[2] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate each other (autophosphorylation) and activate their kinase function. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate gene expression.[3][5] Dysregulation of this pathway is a known driver of various immune-mediated disorders, making JAKs prime targets for therapeutic intervention.[1][5]
Caption: The canonical JAK-STAT signaling pathway.
The Building Block: Properties of trans-3-Hydroxy-4-methylpiperidine hydrochloride
The choice of starting materials is paramount in pharmaceutical synthesis, dictating efficiency, cost, and the stereochemical purity of the final active pharmaceutical ingredient (API). trans-3-Hydroxy-4-methylpiperidine hydrochloride is a specialized chiral intermediate valued for its specific stereochemistry, which is essential for the biological activity of certain JAK inhibitors.[6]
The trans configuration of the hydroxyl and methyl groups at the 3 and 4 positions, respectively, provides a rigid, well-defined scaffold. This stereochemical arrangement is critical for establishing the necessary interactions within the kinase binding site.[7] The hydrochloride salt form enhances the compound's stability and simplifies handling and storage.
Application in Synthesis: The Tofacitinib Case Study
Tofacitinib (CP-690,550) is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[9][10] Its structure features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine moiety.[10] The synthesis of this crucial fragment frequently originates from precursors like trans-3-Hydroxy-4-methylpiperidine. Although many published routes involve chiral resolution of a racemic mixture, asymmetric syntheses utilizing chiral precursors are highly sought after to improve efficiency.[6]
The following section outlines a generalized, multi-step protocol derived from established synthetic strategies to illustrate how trans-3-Hydroxy-4-methylpiperidine hydrochloride can be elaborated into a key intermediate for Tofacitinib.
Caption: General synthetic workflow from the piperidine starting material to Tofacitinib.
Protocol 1: Preparation of N-Protected Piperidine Intermediate
Rationale: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
Materials:
trans-3-Hydroxy-4-methylpiperidine hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Suspend trans-3-Hydroxy-4-methylpiperidine hydrochloride (1.0 eq) in DCM.
Add a base such as triethylamine (2.2 eq) to the suspension and stir until the starting material dissolves. This step neutralizes the hydrochloride salt, liberating the free base.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of the Key Amino-Piperidine Moiety
Rationale: The synthesis of Tofacitinib requires a 3-methylamino group. This protocol details the conversion of the 3-hydroxyl group to the required amine via a two-step process: activation of the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with methylamine. The inversion of stereochemistry at the C3 position during the Sₙ2 reaction is critical to achieve the desired (3R,4R) configuration from a (3S,4R) precursor.
Part A: Mesylation (Activation of the Hydroxyl Group)
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add triethylamine (1.5 eq) to the solution.
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
Once complete, wash the reaction mixture with cold water, followed by saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting mesylate is often unstable and should be used immediately in the next step without further purification.
Part B: Nucleophilic Substitution with Methylamine
Materials:
Crude mesylate intermediate (from Part A)
Methylamine solution (e.g., 40% in water or 2M in THF)
Acetonitrile or THF as solvent
Procedure:
Dissolve the crude mesylate (1.0 eq) in a suitable solvent like acetonitrile.
Add an excess of methylamine solution (5-10 eq) at room temperature.
Seal the reaction vessel and heat to 50-70 °C for 12-24 hours. Monitor the reaction by LC-MS.
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude N-Boc-(3R,4R)-3-(methylamino)-4-methylpiperidine. Purify via column chromatography.
Protocol 3: Coupling and Final Elaboration
Rationale: The final steps involve coupling the chiral piperidine fragment with the heterocyclic core of the drug, followed by deprotection and acylation to install the cyanoacetyl group. A nucleophilic aromatic substitution (SₙAr) is a common method for the coupling step.[9]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected version, e.g., tosyl-protected)
A suitable base (e.g., K₂CO₃ or DIPEA)
A polar aprotic solvent (e.g., DMSO, DMF, or Dioxane)
Reagents for deprotection (e.g., TFA for Boc; NaOH for Tosyl)
Ethyl cyanoacetate or cyanoacetic acid with a coupling agent (e.g., DCC, DIC)[11]
Procedure (Generalized):
Coupling: Dissolve the protected amino-piperidine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a solvent like DMSO. Add a base such as K₂CO₃ (2.0 eq) and heat the mixture (e.g., to 100-120 °C) until the reaction is complete (monitor by LC-MS). Work-up typically involves dilution with water and extraction with an organic solvent.
Deprotection: If protecting groups were used (e.g., Boc and/or Tosyl), they must be removed. Boc groups are typically cleaved with trifluoroacetic acid (TFA) in DCM. Tosyl groups can be removed under basic conditions (e.g., aqueous NaOH).[12] This yields the core intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[11]
Acylation: React the deprotected intermediate with a cyanoacetylating agent. One method involves using cyanoacetic acid in the presence of a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[11] An alternative one-pot method involves debenzylation (if a benzyl protecting group was used instead of Boc) followed by condensation with ethyl cyanoacetate.[12]
Purification: The final product, Tofacitinib, is purified by crystallization or column chromatography to achieve pharmaceutical-grade purity.
Conclusion
trans-3-Hydroxy-4-methylpiperidine hydrochloride is a high-value, strategic starting material in the synthesis of complex pharmaceuticals, most notably the JAK inhibitor Tofacitinib. Its defined stereochemistry is a critical design element that translates directly to the therapeutic efficacy of the final molecule. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this key building block. Understanding the causality behind each synthetic step—from protection and stereoinversion to final coupling—is essential for the successful, efficient, and scalable production of this important class of medicines.
“Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - Frontiers. [Link]
Mechanisms of JAK-STAT Signaling Pathways in Cancer - BPS Bioscience. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google P
Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC. [Link]
Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - MDPI. [Link]
WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google P
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]
Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed. [Link]
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine | Request PDF - ResearchGate. [Link]
Asymmetric Total Synthesis of Tofacitinib | Request PDF - ResearchGate. [Link]
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Journal of Medicinal Chemistry - ACS Publications. [Link]
Synthesis and clinical application of small-molecule inhibitors of Janus kinase - OUCI. [Link]
Starting material to obtain the substituted piperidine moiety. - ResearchGate. [Link]
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. [Link]
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Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
Technical Support Center: Chiral Stability of trans-3-Hydroxy-4-methylpiperidine Hydrochloride
Introduction Welcome to the technical support resource for trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS 374794-74-8). This molecule is a valuable chiral building block in pharmaceutical development, where mainta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support resource for trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS 374794-74-8). This molecule is a valuable chiral building block in pharmaceutical development, where maintaining stereochemical integrity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]
This guide addresses a critical challenge encountered by researchers: the propensity for racemization or epimerization of this compound, particularly when subjected to thermal stress. Loss of the specific trans configuration can lead to the formation of diastereomeric impurities, complicating synthesis, purification, and biological activity. This document provides in-depth answers, troubleshooting workflows, and validated protocols to help you diagnose, quantify, and prevent stereochemical degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are racemization and epimerization, and why are they a concern for this specific molecule?
Answer: Chirality is a key feature of trans-3-Hydroxy-4-methylpiperidine, which has two stereocenters at the C3 and C4 positions.
Epimerization is the change in the stereochemical configuration at only one of several stereocenters in a molecule. In this case, epimerization at either C3 or C4 would convert the desired trans-diastereomer into the undesired cis-diastereomer.
Racemization is the process that leads to a 1:1 mixture of enantiomers.[4] For a molecule with multiple stereocenters, this term is often used more broadly to describe the loss of stereochemical purity.
This is a critical concern because the biological activity of a drug is often highly specific to a single stereoisomer.[5] The formation of an inactive or, worse, a harmful stereoisomer can compromise the entire drug development process. The trans isomer and its enantiomerically pure forms are often the starting point for complex syntheses, and maintaining this configuration is essential.[6][7]
Q2: What is the most likely mechanism for the loss of stereochemical integrity when heating trans-3-Hydroxy-4-methylpiperidine hydrochloride?
Answer: While several pathways can exist, the most probable mechanism for epimerization under thermal stress, especially given the hydrochloride salt form, involves acid-catalyzed processes. The acidic nature of the hydrochloride salt in solution can facilitate reactions that temporarily destroy a stereocenter, allowing it to reform as a mixture of configurations.
A plausible pathway is an acid-catalyzed dehydration-rehydration mechanism at the C3 position.
Protonation of the Hydroxyl Group: The hydroxyl group at C3 is protonated by an available proton (from the HCl salt or solvent), turning it into a good leaving group (-OH₂⁺).
Formation of a Carbocation Intermediate: The protonated hydroxyl group leaves as a water molecule, generating a planar carbocation intermediate at C3. This step destroys the stereochemistry at this center.
Nucleophilic Attack by Water: A water molecule (acting as a nucleophile) can then attack the planar carbocation from either face with roughly equal probability.
Formation of a Stereoisomeric Mixture: This non-specific attack results in a mixture of both the original trans isomer and the newly formed cis isomer, leading to epimerization.
A patent for a related compound, N-benzyl-3-hydroxypiperidine, describes racemization under conditions of strong base and high temperature , suggesting that deprotonation of the C-H bond adjacent to the hydroxyl group can also lead to a loss of stereochemistry.[8] However, for the hydrochloride salt, acid-catalyzed pathways are the more immediate concern.
Caption: Proposed mechanism for acid-catalyzed epimerization.
Q3: What experimental factors are most likely to accelerate epimerization/racemization?
Answer: Several factors can increase the rate of stereochemical degradation:
High Temperature: Thermal energy increases reaction rates exponentially. The higher the temperature, the faster the rate of epimerization.[9][10][11]
pH (Acidity/Basicity): As the compound is a hydrochloride salt, it will generate an acidic environment in many solvents. Excessively low pH can accelerate acid-catalyzed mechanisms. Conversely, very high pH (strong base) can also promote racemization through a different deprotonation mechanism.[8] There is likely a pH "sweet spot" for stability.
Solvent Type: Protic solvents (like water, methanol, ethanol) can participate directly in proton transfer and may act as nucleophiles in dehydration-rehydration pathways, accelerating racemization. Aprotic solvents may offer greater stability.
Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can catalyze degradative pathways.
Q4: How can I accurately detect and quantify the extent of epimerization?
Answer: The gold standard for analyzing and quantifying stereoisomers (both enantiomers and diastereomers) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[12][13][14]
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different speeds and thus elute at different times.[15] This allows for their separation and individual quantification.
Common Columns: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® and Chiralcel® series) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.
Detection: Standard UV detection is typically sufficient if the molecule has a chromophore, although for this specific molecule, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary for high sensitivity.
Developing a robust analytical method is the first and most critical step in addressing a stability issue, as it allows you to accurately measure the impact of any changes you make to the process.[16][17]
Troubleshooting Guide: Loss of Chiral Purity
This workflow is designed to help you systematically diagnose and solve issues related to the loss of stereochemical integrity of trans-3-Hydroxy-4-methylpiperidine hydrochloride upon heating.
Caption: Troubleshooting workflow for chiral purity issues.
Detailed Experimental Protocols
Protocol 1: Chiral Stability Study Design
This protocol outlines a systematic approach to evaluate the stability of your compound under various conditions.
Objective: To determine the conditions of temperature, pH, and solvent that minimize the epimerization of trans-3-Hydroxy-4-methylpiperidine hydrochloride.
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
Set Up Test Conditions:
For each condition to be tested (e.g., "Water, 80°C", "Toluene, 80°C", "pH 7 Buffer, 60°C"), aliquot a precise volume of the stock solution into an HPLC vial.
Carefully evaporate the initial solvent under a gentle stream of nitrogen if it differs from the test solvent.
Add the test solvent or buffer to reconstitute the sample to the target concentration.
Time Zero (T₀) Analysis: Immediately analyze one sample from each condition set using the chiral HPLC method to establish the initial purity.
Incubation: Place the sealed vials in a pre-heated oven or heating block set to the desired temperature.
Time Point Analysis: At predetermined intervals (e.g., 1h, 4h, 8h, 24h), remove one vial from each condition set.
Quench and Analyze: Immediately cool the vial to room temperature to stop any further degradation. Analyze the sample by chiral HPLC.
Data Analysis: For each condition and time point, calculate the percentage of the trans-isomer remaining and the percentage of the cis-isomer formed. Plot the formation of the cis-isomer over time for each condition.
Protocol 2: General Method for Chiral Purity Analysis by HPLC
This is a starting point for developing a specific chiral HPLC method. Optimization will be required.
Instrumentation:
HPLC system with a UV detector
Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC-3, 250 x 4.6 mm, 3 µm)
Mobile Phase (Isocratic):
A typical starting point for normal phase chromatography is a mixture of Hexane and Ethanol with a small amount of a basic additive to improve peak shape.
Column Temperature: 30°C (temperature control is crucial for reproducible chiral separations[16])
Injection Volume: 15 µL
Detection Wavelength: 210 nm (or as determined by a UV scan)
Run Time: 50 minutes (or until both isomers have eluted)
Method Validation:
The method should be validated for specificity, accuracy, linearity, and precision to ensure reliable results.[18]
Data Summary: Impact of Conditions on Stability
The following table summarizes expected qualitative outcomes from a stability study, illustrating the principles discussed. This should be populated with your own experimental data.
Aprotic, non-polar solvent provides the highest stability.
Acetonitrile
80°C
<0.8%
Polar aprotic solvent also shows good stability.
References
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. (Available at: [Link])
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC. (Available at: [Link])
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. (Available at: [Link])
Ring–Chain Tautomerism of Hydroxyketones. ResearchGate. (Available at: [Link])
Troubleshooting Flash Column Chromatography. University of Rochester. (Available at: [Link])
Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. (Available at: [Link])
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (Available at: [Link])
Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. (Available at: [Link])
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. (Available at: [Link])
selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). (Available at: [Link])
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Benchpeg. (Available at: [Link])
Thermal Stability of Amorphous Solid Dispersions. MDPI. (Available at: [Link])
Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impactfactor. (Available at: [Link])
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC. (Available at: [Link])
Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. PubMed. (Available at: [Link])
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. (Available at: [Link])
enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. (Available at: [Link])
Technical Guide: H-NMR Stereochemical Assignment of trans-3-Hydroxy-4-methylpiperidine HCl
Executive Summary & Application Context The trans-3-hydroxy-4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a chiral building block for Janus kinase (JAK) inhibitors and vario...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
The trans-3-hydroxy-4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a chiral building block for Janus kinase (JAK) inhibitors and various G-protein coupled receptor (GPCR) ligands.
In drug development, the specific stereochemical configuration (trans vs. cis) dictates biological potency. This guide provides an objective, data-driven framework for verifying the trans-diequatorial configuration of 3-hydroxy-4-methylpiperidine hydrochloride using 1H-NMR. It compares this "product" against its primary "alternative"—the cis-diastereomer—and delineates the spectral shifts observed between the hydrochloride salt and the free base.
Experimental Methodology
To ensure reproducible spectral data, the following protocol minimizes solvent-induced conformational changes and exchange broadening.
Sample Preparation Protocol
Mass: 10–15 mg of trans-3-hydroxy-4-methylpiperidine HCl.
Solvent Selection:
Primary (D₂O): Preferred for HCl salts. Eliminates exchangeable protons (OH, NH₂⁺), simplifying the spectrum to the carbon backbone.
Secondary (DMSO-d₆): Used if observation of hydroxyl/ammonium protons is required for hydrogen bonding studies.
400 MHz (Essential for resolving H3/H4 multiplets).
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Scans (NS): 16–32 (Sufficient for >10 mg sample).
Relaxation Delay (D1): 1.0 s (Increase to 5.0 s if accurate integration of the methyl doublet is critical).
Comparative Analysis: Trans (Target) vs. Cis (Alternative)
The definitive differentiation between trans and cis isomers in six-membered heterocycles relies on the Karplus Relationship . In the trans-isomer, the substituents (3-OH and 4-Me) prefer the diequatorial orientation to avoid steric strain, placing the vicinal protons (H3 and H4) in a trans-diaxial arrangement.
Spectral Performance Data (D₂O)
Feature
Target: trans-Isomer
Alternative: cis-Isomer
Mechanistic Cause
H3 Splitting
Large Multiplet (ddd)
Narrow Multiplet (q-like)
H3 is axial in trans; equatorial in cis.
Coupling
8.0 – 11.0 Hz
2.0 – 5.0 Hz
Karplus relation: (trans) vs. (cis).
H4 Shift
Upfield (~1.4 - 1.6 ppm)
Downfield shift
Axial protons are shielded relative to equatorial.
Methyl Group
Doublet ( Hz)
Doublet ( Hz)
Methyl is equatorial in both stable conformers.
The "Golden Rule" of Assignment
The critical discriminator is the coupling constant between the carbinol proton (H3) and the methine proton (H4).
Observation: If the signal for H3 (typically ~3.5–3.8 ppm) exhibits a large splitting of >8 Hz, the protons are trans-diaxial.
Comparative Analysis: HCl Salt vs. Free Base
Process chemists often monitor the salt formation step. The conversion from Free Base to Hydrochloride Salt induces predictable chemical shift perturbations (Deshielding Effect).
Chemical Shift Perturbation Table
Proton Position
Free Base ( ppm)
HCl Salt ( ppm)
(Shift)
Explanation
H2, H6 ( to N)
2.8 – 3.1
3.3 – 3.6
+0.5 ppm
Protonation of N creates a positive charge, withdrawing electron density (deshielding).
H3 (Carbinol)
3.2 – 3.4
3.6 – 3.9
+0.4 ppm
Inductive effect of the ammonium cation.
H4 (Methine)
1.2 – 1.4
1.6 – 1.8
+0.3 ppm
Weak inductive effect (beta-position).
4-Me (Methyl)
0.90
0.95 – 1.0
+0.1 ppm
Minimal effect due to distance from Nitrogen.
Note: In D₂O, the acidic protons (
and ) exchange with deuterium and disappear. In DMSO-d₆, the typically appears as two broad singlets at 8.0–9.5 ppm.
Structural Logic & Signaling Pathways
The following diagrams illustrate the logical workflow for assignment and the conformational basis of the analysis.
Stereochemical Decision Tree
Figure 1: Decision tree for assigning stereochemistry based on H3-H4 coupling constants.
(trans-diaxial) interaction, confirming the structure.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Karplus relationships and coupling constants).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Eliel, E. L., et al. (1975). Conformational Analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[3][4] Journal of the American Chemical Society, 97(2), 322–330. Link
National Institute of Standards and Technology (NIST). (2023). 4-Hydroxy-N-methylpiperidine Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link
HPLC method development for purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl
This guide details the method development strategy for the purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the method development strategy for the purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.
Executive Summary
The analysis of trans-3-Hydroxy-4-methylpiperidine HCl (CAS 374794-74-8) presents two primary chromatographic challenges:
Lack of Chromophore: The saturated piperidine ring lacks conjugation, making standard UV detection (>220 nm) ineffective.
Stereochemical Purity: The method must resolve the trans-isomer from the cis-diastereomer and other synthesis byproducts.
This guide compares two distinct analytical approaches:
Method A (The "Gold Standard" for Sensitivity): Pre-column Derivatization with Benzoyl Chloride followed by RP-HPLC-UV.
Method B (The "High-Throughput" Direct Approach): High-pH Reversed-Phase Chromatography with Low-UV (210 nm) or Charged Aerosol Detection (CAD).
Part 1: Method Development Strategy
The "Chromophore Problem"
Direct analysis of piperidines at 205–210 nm is prone to baseline noise from mobile phase absorption (the "cut-off" effect) and low sensitivity for trace impurities. To achieve the high sensitivity required for pharmaceutical intermediates (LOD < 0.05%), introducing a chromophore is often necessary.
The "Isomer Problem"
Separating cis and trans diastereomers relies on shape selectivity.
In Reversed-Phase (C18): The trans-isomer typically adopts a chair conformation where substituents are equatorial/axial, creating a different hydrophobic footprint than the cis-isomer.
pH Influence: At low pH, the amine is protonated (
), reducing retention and peak symmetry. At high pH (>10), the amine is neutral, increasing retention and interaction with the stationary phase, which enhances diastereomeric resolution.
Decision Matrix
Caption: Decision matrix for selecting the optimal analytical workflow based on sensitivity requirements.
Part 2: Comparative Protocols
Method A: Pre-Column Derivatization (Recommended for Purity)
This method converts the non-chromophoric amine into a benzamide derivative, which absorbs strongly at 254 nm. This allows for robust detection of impurities without baseline noise.
Mechanism:
1. Sample Preparation Protocol
Stock Solution: Dissolve 25 mg of sample in 10 mL of 0.1 M NaOH (neutralizes the HCl salt and acts as a catalyst).
Derivatization:
Take 1.0 mL of Stock Solution.
Add 1.5 mL of Benzoyl Chloride solution (2% v/v in Acetonitrile).
Vortex for 30 seconds and let stand at ambient temperature for 10 minutes.
Quenching: Add 0.5 mL of 10% Glycine solution (to consume excess benzoyl chloride).
Dilution: Dilute to 10 mL with Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.
2. Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Why this works: The benzoyl group adds hydrophobicity, retaining the polar piperidine well on a C18 column. The cis and trans benzamides have distinct 3D shapes, typically resulting in a resolution (
) > 2.0.
Method B: Direct Analysis (High pH C18)
This method utilizes a "Hybrid" silica column (e.g., Ethylene Bridged Hybrid - BEH) that is stable at pH 10-11. By deprotonating the piperidine (pKa ~11), we achieve reasonable retention and peak shape without derivatization.
1. Chromatographic Conditions
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm). Note: Standard silica columns will dissolve at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
Temperature: 40°C (Higher temperature improves mass transfer for basic amines).
Part 3: Performance Comparison Data
The following table summarizes the expected performance metrics based on standard validation parameters for piperidine intermediates.
Parameter
Method A: Derivatization (UV 254)
Method B: Direct High pH (UV 210)
Method B: Direct (CAD)
Specificity
High (Benzoyl group dominates)
Moderate (Solvent fronts interfere)
High (Universal detection)
LOD (Limit of Detection)
< 0.01% (Excellent)
~0.05 - 0.1% (Poor)
~0.01% (Good)
Linearity ()
> 0.999
> 0.995
> 0.990 (Polynomial fit often needed)
Isomer Resolution ()
> 2.5 (Enhanced by bulky group)
> 1.5 (Driven by base neutrality)
> 1.5
Prep Time
20 mins (Reaction required)
5 mins (Dilute & Shoot)
5 mins (Dilute & Shoot)
Robustness
High
Moderate (pH sensitive)
Moderate (Nebulizer sensitive)
Isomer Separation Mechanism
The separation of the cis and trans isomers is critical.[7]
Method A: The benzoyl group amplifies the steric difference. The trans-isomer (equatorial/equatorial-like) typically elutes after the cis-isomer due to a flatter conformation interacting more strongly with the C18 ligands.
Method B: The separation relies purely on the hydroxyl group's position relative to the methyl group. The resolution is generally tighter than in Method A.
Caption: Mechanistic difference in retention. Method A uses the benzoyl "anchor" for retention, allowing the stereocenter to dictate selectivity.
References
BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from
Sigma-Aldrich. (2025). Developing HPLC Methods for Polar Basic Amines: Ascentis & Discovery Tool Kit. Retrieved from
National Institutes of Health (PubMed). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. Retrieved from
Asian Journal of Pharmaceutical Analysis. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. Retrieved from
A Guide to Distinguishing cis- and trans-3-Hydroxy-4-methylpiperidine using NOESY NMR
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Even subtle differences in ste...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Even subtle differences in stereochemistry, such as the distinction between cis and trans isomers, can profoundly impact a compound's biological activity, efficacy, and safety profile. The substituted piperidine motif is a common scaffold in many pharmaceuticals, making the unambiguous determination of its substituent arrangement a critical task. This guide provides an in-depth comparison of cis- and trans-3-Hydroxy-4-methylpiperidine, leveraging the power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to confidently assign their relative stereochemistry.
The Challenge: Differentiating Isomers with Identical Connectivity
Cis- and trans-3-Hydroxy-4-methylpiperidine possess the same molecular formula and connectivity. Standard 1D ¹H NMR and even 2D COSY spectra, which reveal through-bond scalar couplings, may not be sufficient to definitively distinguish between these two diastereomers. The key to their differentiation lies in the spatial proximity of their protons, a feature exquisitely probed by the Nuclear Overhauser Effect (NOE).
The Solution: Harnessing Through-Space Interactions with NOESY
The Nuclear Overhauser Effect is a phenomenon where the perturbation of one nuclear spin affects the spin of a spatially close nucleus, leading to a change in its NMR signal intensity.[1][2] The 2D NOESY experiment maps these through-space interactions, providing a correlation map of protons that are close to each other in the molecule (typically within 5 Å).[1][3] This makes it an invaluable tool for elucidating stereochemical relationships.[4][5][6]
The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.[6][7] This strong distance dependence allows for a clear distinction between protons that are spatially near (strong NOE) and those that are further apart (weak or absent NOE).
Conformational Considerations of the Piperidine Ring
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8] In this conformation, substituents can occupy either axial or equatorial positions. The conformational preference of the substituents on the 3- and 4-positions of the piperidine ring in 3-hydroxy-4-methylpiperidine is crucial for predicting the expected NOE correlations. Generally, bulky groups prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9]
For the purpose of this guide, we will consider the most stable chair conformations for both the cis and trans isomers.
Predicted NOESY Correlations: A Comparative Analysis
The key to distinguishing the cis and trans isomers lies in the unique set of NOE cross-peaks expected for each. The following analysis focuses on the correlations between the protons on the carbons bearing the hydroxyl (C3) and methyl (C4) groups, as well as the methyl protons themselves.
Let's denote the proton at C3 as H3 and the proton at C4 as H4.
Trans-3-Hydroxy-4-methylpiperidine
In the most stable chair conformation of the trans isomer, both the hydroxyl and the methyl groups will preferentially occupy equatorial positions. This leads to a diaxial relationship between H3 and H4.
Key Diagnostic NOE: A strong NOE cross-peak is expected between H3 and H4 due to their close spatial proximity (1,3-diaxial relationship).
Other Expected NOEs:
NOEs between the methyl protons and the axial protons on C2 and C6.
NOEs between H3 and the axial protons on C2 and C5.
Cis-3-Hydroxy-4-methylpiperidine
In the most stable chair conformation of the cis isomer, one substituent will be axial and the other equatorial. Assuming the methyl group, being generally bulkier than the hydroxyl group, occupies the equatorial position, the hydroxyl group will be axial. This results in an axial-equatorial relationship between H3 and H4.
Key Diagnostic NOE: A weak or absent NOE cross-peak is expected between H3 and H4 due to their greater spatial separation.
Other Expected NOEs:
A strong NOE is expected between the axial H3 and the other axial protons on the same side of the ring (at C5 and the N-H if protonated).
NOEs between the methyl protons and the adjacent equatorial and axial protons.
The following table summarizes the expected key NOE correlations that differentiate the two isomers:
Interacting Protons
Expected NOE in Trans Isomer
Expected NOE in Cis Isomer
Rationale
H3 and H4
Strong
Weak or Absent
Diaxial (close) in trans vs. Axial-Equatorial (distant) in cis.
H3 and Axial H5
Weak
Strong
In the cis isomer, the axial H3 is close to the axial H5 (1,3-diaxial).
Methyl & H3
Weak or Absent
Weak
The distance will depend on the precise conformation and rotational averaging.
Methyl & H4
N/A (geminal)
N/A (geminal)
These protons are on the same carbon.
Visualizing the Stereochemistry with NOESY
The following diagrams illustrate the key through-space interactions that are expected to be observed in the NOESY spectra of the trans and cis isomers of 3-Hydroxy-4-methylpiperidine.
Caption: Predicted key NOE correlation for trans-3-Hydroxy-4-methylpiperidine.
Caption: Predicted key NOE correlation for cis-3-Hydroxy-4-methylpiperidine.
Experimental Protocol for NOESY Acquisition
A well-designed NOESY experiment is crucial for obtaining high-quality, interpretable data. The following is a generalized protocol for a standard 2D NOESY experiment on a small molecule like 3-hydroxy-4-methylpiperidine.
Caption: General workflow for a 2D NOESY experiment.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to a final volume of about 0.6 mL in a high-quality NMR tube.[10][11] Ensure the sample is free of particulate matter.
Initial 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to verify the sample's integrity, determine the chemical shifts of all protons, and set the appropriate spectral width for the 2D experiment.
NOESY Experiment Setup:
Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[12]
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
Parameter Optimization:
Mixing Time (d8 or mixN): This is a critical parameter. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is generally appropriate.[13][14] It may be beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for observing the desired correlations.
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.
Number of Scans (ns): A higher number of scans per increment (e.g., 8, 16, or 32) will improve the signal-to-noise ratio, which is important as NOE signals can be weak.[10]
Number of Increments (ni): The number of increments in the indirect dimension (F1) determines the resolution in that dimension. A value of 256 or 512 is a good starting point.[12]
Data Acquisition: The total experiment time will depend on the chosen parameters but can range from a few hours to overnight.[13]
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
Spectral Analysis: Analyze the 2D NOESY spectrum to identify off-diagonal cross-peaks. The presence or absence of the key diagnostic cross-peaks, as outlined in the table above, will allow for the unambiguous assignment of the cis and trans stereochemistry.
Trustworthiness and Self-Validation
To ensure the reliability of your NOESY data and the resulting stereochemical assignment, consider the following:
Purity of the Sample: Ensure your sample is of high purity to avoid misleading correlations from impurities.
Appropriate Mixing Time: An incorrectly set mixing time can lead to the non-observation of real NOEs or the appearance of artifacts due to spin diffusion (magnetization transfer to distant protons via an intermediate proton). Running a mixing time series can help validate your observations.
Negative Controls: The absence of a cross-peak between protons known to be far apart can serve as a negative control, confirming that the observed correlations are genuine through-space effects.
Conclusion
The 2D NOESY NMR experiment is a robust and definitive method for distinguishing between the cis and trans isomers of 3-Hydroxy-4-methylpiperidine. By carefully analyzing the through-space correlations, particularly the presence or absence of a strong NOE between the protons at C3 and C4, researchers can confidently assign the relative stereochemistry of these and other similarly substituted cyclic compounds. This level of structural detail is indispensable for advancing drug discovery and development programs.
References
Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
Slideshare. (n.d.). Noesy [autosaved]. Retrieved from [Link]
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]
Indiana University NMR Facility. (2010, September). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Bruker. (n.d.). Bruker TopSpin Training Guide for Basic 2D Experiments. Retrieved from [Link]
Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]
ResearchGate. (2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
Glycopedia. (n.d.). Rotating Frame NOE: ROE. Retrieved from [Link]
ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
University of Massachusetts Amherst. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]
ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Biblio Back Office. (2019, January 13). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Retrieved from [Link]
SciSpace. (2019, April 1). a-review-on-nuclear-overhauser-enhancement-noe-and-rotating-1dzyfqkn4u.pdf. Retrieved from [Link]
ResearchGate. (2014, January 18). How can you investigate a cis/trans isomer with COSY NMR?. Retrieved from [Link]
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]
ACS Publications. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
PubMed. (2001, August 16). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Retrieved from [Link]
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]
NIST WebBook. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]
Navigating the Chiral Maze: A Comparative Guide to Enantioseparation of trans-3-Hydroxy-4-methylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. The spatial arrangement of atoms can dramatically alter the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. The spatial arrangement of atoms can dramatically alter the pharmacological and toxicological properties of a drug. The enantiomers of a chiral compound, while chemically identical in an achiral environment, can exhibit vastly different behaviors in the chiral milieu of the human body. This guide provides a comprehensive comparison of chiral separation methods for the enantiomers of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document synthesizes technical details with practical insights to empower you in selecting and developing robust enantioselective analytical methods.
The Challenge: Resolving Mirror Images
The core challenge in separating enantiomers lies in their identical physical properties in a non-chiral setting. To resolve a racemic mixture, a chiral environment must be introduced to induce diastereomeric interactions, leading to differential physical properties that can be exploited for separation. This guide will explore three primary chromatographic techniques for achieving this: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), along with the strategic use of chemical derivatization.
Direct vs. Indirect Chiral Separation
There are two fundamental approaches to chiral separation:
Direct Methods: The enantiomers are separated on a chiral stationary phase (CSP) without any chemical modification. The CSP provides the chiral environment necessary for differential interaction.[1] This is the most common and preferred approach in pharmaceutical analysis.
Indirect Methods: The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers, having different physical properties, can then be separated on a standard achiral column.[1]
A Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is a critical decision in chiral method development, influenced by factors such as analyte properties, desired speed, and scalability.
Feature
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Gas Chromatography (GC)
Principle
Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[3]
Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[3]
Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.[3]
Applicability
Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds.[3]
Suitable for a wide range of polar and non-polar compounds, offering advantages for preparative separations.[4]
Primarily for volatile and thermally stable compounds. Derivatization is often necessary for piperidine derivatives.[3]
Speed
Moderate analysis times.
Faster analysis times and quicker equilibration compared to HPLC due to the low viscosity of the mobile phase.[4][5]
Typically offers fast analysis times.
Solvent Consumption
Can generate significant amounts of organic solvent waste.
"Greener" technique due to the use of supercritical CO2, reducing organic solvent consumption.[5]
Minimal solvent usage.
Resolution
High resolution can be achieved with a wide variety of available CSPs.
Often provides excellent resolution and unique selectivity compared to HPLC.[6]
High efficiency and resolution for suitable analytes.
Detection
UV-Vis, Mass Spectrometry (MS), Refractive Index (RI).
UV-Vis, MS.
Flame Ionization Detector (FID), MS.
In-Depth Look at Chiral HPLC
Chiral HPLC is the workhorse of enantioselective analysis in the pharmaceutical industry due to its versatility and the vast selection of commercially available CSPs.[3]
Causality in Experimental Choices for Chiral HPLC
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability.[7][8] For piperidine derivatives, columns like Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have shown success.[7] The selection is based on the potential for the analyte to form transient diastereomeric complexes with the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Mobile Phase Composition: In normal-phase mode, a non-polar solvent like n-hexane is combined with a polar modifier, typically an alcohol (e.g., ethanol, isopropanol).[7] The modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution. For basic compounds like piperidines, the addition of a small amount of an amine (e.g., diethylamine) can significantly improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica support.[7]
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution, albeit with longer retention times.
Experimental Protocol: Chiral HPLC Method for a Structurally Similar Compound
The following protocol is adapted from a method for the chiral separation of (S)-1-Boc-3-hydroxypiperidine, a compound structurally related to trans-3-Hydroxy-4-methylpiperidine.[3] This serves as an excellent starting point for method development.
Instrumentation:
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
Chiral Stationary Phase: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[3]
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid.[3]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Supercritical Fluid Chromatography (SFC): The "Green" Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, most notably faster analysis times and reduced environmental impact.[4][5]
Rationale for Using SFC
The mobile phase in SFC, typically supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol), has low viscosity and high diffusivity. This allows for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations.[4] For preparative chromatography, the evaporation of CO2 upon depressurization simplifies sample recovery.
A common strategy for developing a chiral SFC method involves screening a set of complementary CSPs with different organic modifiers.[3]
Instrumentation:
An analytical SFC system with a column and solvent switching system.
Screening Conditions:
Chiral Stationary Phases: A selection of polysaccharide-based columns such as Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H.[3]
Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., methanol, ethanol, or isopropanol) containing a small amount of an additive (e.g., diethylamine for basic compounds).[3]
Chiral Gas Chromatography (GC) and the Role of Derivatization
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers.[3] Since many piperidine derivatives, including trans-3-Hydroxy-4-methylpiperidine hydrochloride, are not sufficiently volatile, a derivatization step is often necessary.[3][10]
Why Derivatize?
Derivatization serves two primary purposes in this context:
Increase Volatility: By reacting the polar hydroxyl and secondary amine groups with a suitable reagent, a less polar and more volatile derivative is formed, making it amenable to GC analysis.
Enhance Detection: If the analyte lacks a chromophore for UV detection in HPLC or SFC, derivatization with a chromophoric or fluorophoric tag can significantly improve sensitivity.[7]
Common derivatizing agents for amines and alcohols include acylating agents like trifluoroacetic anhydride (TFAA) and silylating agents.[2][3]
Experimental Protocol: General Approach for Chiral GC of Piperidine Derivatives
This protocol outlines a general approach, as specific conditions will vary depending on the analyte and the chosen derivatization method.
1. Derivatization:
React the trans-3-Hydroxy-4-methylpiperidine hydrochloride sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in an appropriate solvent. This will acylate both the hydroxyl and the secondary amine groups.
2. GC Analysis:
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Chiral Stationary Phase: A cyclodextrin-based capillary column is a common choice for chiral GC separations.[11]
Carrier Gas: Helium or hydrogen.
Temperature Program: An optimized temperature gradient is used to elute the derivatized enantiomers with good resolution.
Injection: Split or splitless injection depending on the sample concentration.
Conclusion and Recommendations
The selection of a chiral separation method for trans-3-Hydroxy-4-methylpiperidine hydrochloride enantiomers should be guided by the specific requirements of the analysis.
For routine analytical testing and high-throughput screening, Chiral SFC is often the preferred method due to its speed and reduced solvent consumption.
Chiral HPLC remains a robust and versatile option , with a vast library of available chiral stationary phases, making it a reliable choice for method development.
Chiral GC, coupled with derivatization, is a powerful technique for achieving high-resolution separations , particularly when high sensitivity is required and the derivatization process is straightforward and reproducible.
It is highly recommended to perform an initial screening on a set of diverse chiral stationary phases using both HPLC and SFC to identify the most promising conditions for separation. The insights and protocols provided in this guide offer a solid foundation for embarking on the chiral method development for this important class of compounds.
References
Yamashita, Y., Hanaya, K., & Shoji, M. (2017). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Heterocycles, 95(1), 370-379. [Link]
Scriba, G. K. (2002). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. In Capillary Electrophoresis in Pharmaceutical and Forensic Analysis. Taylor & Francis.
Organic & Biomolecular Chemistry (RSC Publishing). (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... [Link]
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
Fanali, S., Rudaz, S., Veuthey, J. L., & Desiderio, C. (2001). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. Journal of Chromatography A, 924(1-2), 1-22. [Link]
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
Satinder, A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-127.
El Deeb, S., Wätzig, H., & El-Hady, D. A. (2016). Recent advances in capillary electrophoretic migration techniques for pharmaceutical analysis (2013–2015). Electrophoresis, 37(1), 139-155.
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Welch, C. J., Wu, N., Biba, M., & Regalado, E. L. (2010). Enantioselective chromatography in drug discovery. TrAC Trends in Analytical Chemistry, 29(2), 185-197. [Link]
Comparative Stability Guide: Piperidine Hydrochloride Salts in Pharmaceutical Formulations
Executive Summary Piperidine moieties are ubiquitous in pharmacophores (e.g., paroxetine, methylphenidate, donepezil) due to their ability to modulate lipophilicity and receptor binding. The Hydrochloride (HCl) salt is t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperidine moieties are ubiquitous in pharmacophores (e.g., paroxetine, methylphenidate, donepezil) due to their ability to modulate lipophilicity and receptor binding. The Hydrochloride (HCl) salt is the default "first-choice" counterion for these bases due to its high physiological tolerability and low molecular weight.
However, the stability of piperidine HCl salts is not absolute. They exhibit specific vulnerabilities—primarily hygroscopicity-induced disproportionation , Maillard reactions (due to the secondary amine), and polymorphic transitions . This guide compares the stability profile of Piperidine HCl against alternative salt forms (Mesylate, Tartrate) and the Free Base, providing actionable protocols to mitigate risks during formulation development.
Mechanistic Stability Profile
To control stability, one must understand the underlying thermodynamics. The stability of a piperidine HCl salt is governed by the lattice energy of the crystal and the pKa differential between the piperidine nitrogen (typically pKa 10–11) and the counterion.
The Stability Hierarchy
In the solid state, stability generally follows the order of lattice density and melting point.
Parameter
Piperidine Free Base
Piperidine HCl Salt
Piperidine Mesylate/Tartrate
Melting Point
Low (Often oils or low-melt solids)
High (Strong ionic lattice)
Moderate to High
Hygroscopicity
Low (Lipophilic)
Moderate to High (Critical RH often <70%)
Variable (Mesylates often hygroscopic)
Chemical Reactivity
High (Lone pair exposed)
Low (Protonated nitrogen protects lone pair)
Low
Solubility (Aq)
Poor
Excellent
Good to Excellent
Expert Insight: While the HCl salt protects the nitrogen lone pair from oxidation, this protection is lost if the salt disproportionates . This occurs in the "micro-environmental pH" of a tablet pore when moisture allows proton transfer to a basic excipient (e.g., Magnesium Stearate), regenerating the reactive free base.
Comparative Analysis: HCl vs. Alternatives
The following table synthesizes experimental trends for piperidine drugs.
Table 1: Comparative Stability Matrix
Feature
Piperidine HCl
Piperidine Mesylate
Piperidine Tartrate/Maleate
Free Base
Solid-State Stability
High. High lattice energy often prevents thermal degradation.
Moderate. Sulfonic esters can form if alcohol is present (genotoxic risk).
Moderate. Maleates can undergo Michael addition with the amine.
Low. Prone to oxidation and sublimation.
Polymorphism Risk
High. HCl salts frequently form hydrates (e.g., Paroxetine HCl hemihydrate vs anhydrate).
Moderate. Often forms larger, more complex unit cells.
Low to Moderate.
N/A
Excipient Compatibility
Good , but incompatible with strong stearates (lubricants).
Good.
Variable. Potential esterification with lactose.
Poor. Reacts with many excipients.
Corrosivity
High. Can corrode stainless steel tooling during compression.
Low.
Low.
Non-corrosive.
Primary Failure Mode
Hygroscopicity & Polymorph conversion.
Solvolysis or ester formation.
Michael Addition (Maleate) or hydrolysis.
Oxidation (N-Oxide).
Critical Degradation Pathways
For Piperidine HCl, two pathways dominate stability failures. Understanding these allows for the selection of appropriate stabilizers.
The Maillard Reaction (The "Lactose Trap")
Piperidine is a secondary amine. Even as an HCl salt, equilibrium exists. If formulated with reducing sugars (Lactose, Dextrose), the amine undergoes nucleophilic attack on the sugar's carbonyl, forming a glycosylamine, which rearranges (Amadori rearrangement) to form brown pigments and N-formyl impurities.
Risk: High in wet granulation processes.
Mitigation: Use Anhydrous Lactose (lower reactivity) or switch to Mannitol/MCC.
N-Nitrosamine Formation (Regulatory Critical)
Secondary amines are the direct precursors to N-nitrosamines (e.g., N-nitroso-piperidine), which are potent carcinogens.
Mechanism: Piperidine HCl + Nitrite impurities (in excipients like Crospovidone/MCC)
N-Nitrosamine.
Mitigation: Scavengers (Ascorbic acid) or strict excipient nitrite limits.
Visualization: Degradation Logic Flow
Figure 1: Critical degradation pathways for Piperidine HCl salts. Note that the reactive species is often the transient free base.
Experimental Protocols
Use these self-validating protocols to assess the stability of your specific Piperidine HCl candidate.
Purpose: To detect incompatibility with reducing sugars before full formulation.
Preparation: Prepare 1:1 mixtures of Piperidine HCl and key excipients (Lactose Monohydrate, MCC, Magnesium Stearate).
Wetting: Add 10% (w/w) water to the mixture to simulate wet granulation or high humidity pore environments.
Sealing: Seal in crimped glass vials.
Stress: Incubate at 60°C for 2 weeks . (Note: 60°C accelerates the Maillard reaction significantly).
Analysis (HPLC):
Dissolve sample in diluent (Water/Acetonitrile).
Self-Validation Check: Look for a specific peak eluting after the main peak (N-formyl derivatives are less polar).
Visual Check: Any yellow/brown discoloration confirms Maillard reaction.
Protocol B: Polymorph Stability Stress Testing
Purpose: To ensure the HCl salt does not convert to a hydrate or different polymorph.
Slurry Experiment: Suspend excess Piperidine HCl in water and in acetone (separately).
Agitation: Stir at 25°C for 48 hours.
Filtration & Drying: Filter the solid and air dry (do not use heat initially to avoid dehydrating potential hydrates).
Analysis (PXRD/DSC):
Compare Powder X-Ray Diffraction (PXRD) patterns to the starting material.
Self-Validation Check: If the water slurry sample shows shifted peaks compared to the acetone sample, a hydrate has formed. This indicates the commercial formulation requires moisture-protective packaging (e.g., Alu-Alu blister).
Salt Selection Decision Tree
Use this logic flow to decide if HCl is the right choice for your Piperidine drug.
Figure 2: Decision logic for selecting Piperidine HCl versus alternative salts.
References
Wirth, D. D., et al. (1998). Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1] Journal of Pharmaceutical Sciences.[2]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection criteria including pKa rules).
Bharate, S. S. (2021).[2] Nitrosamine impurities in pharmaceutical dosage forms: formation, analysis and mitigation strategies. MedChemComm. (Crucial for secondary amine risk assessment).
Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews.
A Guide to the Safe Disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Handling and disposing of chemical reagents are as crit...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Handling and disposing of chemical reagents are as critical as the experimental procedure itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride, grounded in established safety principles and regulatory compliance. Our aim is to empower your team with the knowledge to manage chemical waste responsibly, safeguarding both laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the trans isomer may not always be readily available, we can extrapolate a reliable hazard profile from structurally similar compounds, such as 3-hydroxypiperidine and other piperidine derivatives.
Inferred Hazardous Properties:
Corrosivity: As a hydrochloride salt, this compound is acidic and can cause severe skin burns and eye damage.[1]
Toxicity: Piperidine and its derivatives are often classified as harmful if swallowed or in contact with skin.[2][3] Inhalation of dust or vapors should also be avoided.
Environmental Hazard: Many amine derivatives are toxic to aquatic life, meaning they must not be allowed to enter drains or waterways.[4]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] Based on its properties, trans-3-Hydroxy-4-methylpiperidine hydrochloride waste must be managed as hazardous waste , primarily due to its Corrosivity and potential Toxicity .
Hazard Category
Description
Primary Precaution
Skin Corrosion/Irritation
As a hydrochloride salt, the compound is acidic and can cause chemical burns upon contact.[1]
Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage
Can cause severe irritation and potentially irreversible eye damage.[1]
Use safety goggles and, for larger quantities, a face shield.
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Environmental Hazard
Potentially toxic to aquatic organisms.
Prevent release to the environment. Do not dispose of down the drain.[4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling or disposing of this compound. The selection of PPE is directly dictated by the hazard assessment.
Hand Protection: Wear nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]
Eye and Face Protection: At a minimum, wear chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133.[9] When handling larger quantities or dealing with spills, a face shield is also required.
Skin and Body Protection: A standard lab coat is sufficient for handling small quantities. For larger-scale operations or spill cleanup, a chemically resistant apron or suit may be necessary.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][7]
Part 3: Protocol for Routine Disposal of Unused or Waste Product
This protocol applies to the disposal of residual chemical, contaminated materials (e.g., weigh boats, wipes), or solutions containing trans-3-Hydroxy-4-methylpiperidine hydrochloride.
Step 1: Waste Characterization and Labeling
All waste containing this compound must be designated as hazardous waste from the moment of generation.[5]
The waste container must be labeled with the words "Hazardous Waste" .[10]
The label must also clearly list the full chemical name—"trans-3-Hydroxy-4-methylpiperidine hydrochloride"—and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[10]
Step 2: Container Selection and Management
Use only chemically compatible containers, such as those made of high-density polyethylene (HDPE).[11] The container must be in good condition, free from leaks or damage.[6][10]
Keep the waste container securely closed at all times, except when adding waste.[5][10] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[10]
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5][10][11]
Crucially, segregate this waste from incompatible materials. Based on the reactivity of similar compounds, it should be stored away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[1][12]
The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.[6][11]
Step 4: Arranging for Final Disposal
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]
Once the container is 90% full, or before the accumulation time limit set by your institution (typically 6-12 months), contact your facility's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[5][6][10]
EH&S will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically incineration at a permitted facility.[11]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain. [4][6]
Part 4: Spill Management and Decontamination Protocol
An inappropriate response can turn a minor spill into a major incident. The following procedures differentiate between small, manageable spills and large, high-hazard situations.
Procedure for Small, Manageable Spills (<100 mL or 100g)
Control and Alert: Immediately alert personnel in the vicinity. Restrict access to the spill area.
Assess and Prepare: Consult the SDS.[13] Ensure the area is well-ventilated and extinguish any nearby ignition sources as a precaution.
Don PPE: Wear the appropriate PPE as described in Part 2, including gloves, goggles, a face shield, and a lab coat.
Neutralize: Since the compound is an acidic salt, the first step is neutralization. Cautiously cover the spill with an acid neutralizer, such as sodium bicarbonate or soda ash.[8][13][14] This reaction may cause some fizzing. The goal is to bring the pH to a neutral range (6-8), which you can verify with pH paper.
Absorb: Once neutralized, absorb the material using an inert absorbent like vermiculite, sand, or chemical spill pads.[7][14]
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material and place it into a properly labeled hazardous waste container.[13]
Decontaminate: Clean the spill surface thoroughly with soap and water.
Dispose: All cleanup materials, including used absorbents, gloves, and wipes, must be placed in the hazardous waste container for disposal.[14][15]
Procedure for Large Spills (>100 mL or 100g) or Spills in Poorly Ventilated Areas
EVACUATE IMMEDIATELY. Alert all personnel and evacuate the laboratory, closing the doors behind you.
NOTIFY AUTHORITIES. From a safe location, contact your institution's emergency response line (e.g., Public Safety) and the EH&S office.[8]
PROVIDE INFORMATION. Be prepared to provide the chemical name, quantity spilled, location, and any known hazards to the emergency responders.
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride.
Caption: Disposal decision workflow for trans-3-Hydroxy-4-methylpiperidine hydrochloride.
References
Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]
Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Standard Operating Procedure - Hydrochloric Acid. University of California, Merced. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
SAFETY DATA SHEET - 3-Methylpiperidine. Thermo Fisher Scientific. [Link]
PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Sdfine. [Link]
SAFETY DATA SHEET - Piperidine. Thermo Fisher Scientific. [Link]
A Researcher's Guide to the Safe Handling of trans-3-Hydroxy-4-methylpiperidine hydrochloride
The parent compound, piperidine, and its derivatives are known to be irritants and can be toxic. Therefore, a cautious and well-documented approach to handling is essential.
Author: BenchChem Technical Support Team. Date: February 2026
The parent compound, piperidine, and its derivatives are known to be irritants and can be toxic. Therefore, a cautious and well-documented approach to handling is essential. This guide will walk you through the necessary personal protective equipment (PPE), operational procedures for handling and storage, and protocols for disposal, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Concerns and Hazard Assessment
Based on analogous compounds, trans-3-Hydroxy-4-methylpiperidine hydrochloride is anticipated to pose the following risks:
Skin and Eye Damage: Direct contact can lead to irritation or severe burns, with a high risk of serious eye damage[4].
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[5].
Toxicity: The compound may be harmful if swallowed, with some piperidine hydrochlorides classified as toxic upon ingestion[6][7].
Given these potential hazards, a comprehensive suite of personal protective equipment is the first and most critical line of defense.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not merely a suggestion but a mandatory practice to prevent exposure. The following table outlines the recommended PPE for handling trans-3-Hydroxy-4-methylpiperidine hydrochloride.
Protection Type
Specific Equipment
Rationale and Best Practices
Hand Protection
Nitrile or neoprene gloves.
Piperidine and its derivatives can be absorbed through the skin. Always use solvent-resistant gloves[8]. Check gloves for any signs of degradation before use and dispose of them immediately after handling the compound. Double gloving is recommended for prolonged handling.
Eye and Face Protection
Safety glasses with side shields and a face shield, or chemical splash goggles.
This combination provides maximum protection against splashes and airborne particles, which can cause severe eye damage[4]. Contact lenses should not be worn when handling this chemical[9].
Body Protection
A flame-resistant lab coat worn over personal clothing.
A lab coat provides a removable barrier in case of a spill. Ensure the lab coat is fully buttoned.
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
To be used when engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits. All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training[10].
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline the lifecycle of handling trans-3-Hydroxy-4-methylpiperidine hydrochloride in the laboratory.
Caption: Workflow for the safe handling of trans-3-Hydroxy-4-methylpiperidine hydrochloride.
Step-by-Step Handling Protocol
Preparation:
Before handling, ensure you are familiar with the location and operation of emergency equipment, such as the safety shower and eyewash station.
Don all required PPE as outlined in the table above.
Work within a certified chemical fume hood to minimize inhalation exposure[11].
Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood to avoid unnecessary movement in and out of the containment area.
Handling:
When weighing the solid compound, use a draft shield or weigh the material in a container that can be sealed for transport to the fume hood.
Handle the compound gently to avoid creating dust.
If transferring the compound, use a spatula and avoid pouring the solid.
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Keep the container tightly closed when not in use[12][13].
Storage:
Store trans-3-Hydroxy-4-methylpiperidine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][14].
The storage area should be clearly labeled with the appropriate hazard warnings[3].
Ensure the container is tightly sealed to prevent the release of vapors and contamination[12][15].
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
Minor Spill (within a fume hood):
Alert colleagues in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit for chemicals.
Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (outside of a fume hood):
Evacuate the immediate area and alert others.
If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8][16]. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][14].
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.
Waste Segregation: All materials contaminated with trans-3-Hydroxy-4-methylpiperidine hydrochloride, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container[4][8].
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.
By adhering to these detailed procedures, researchers can confidently and safely handle trans-3-Hydroxy-4-methylpiperidine hydrochloride, ensuring both the integrity of their work and the well-being of the laboratory community.
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]